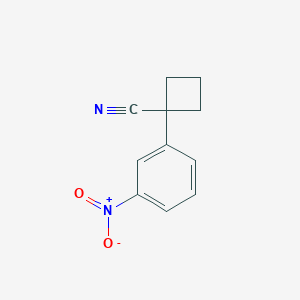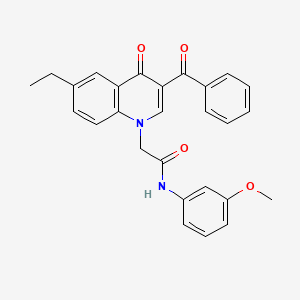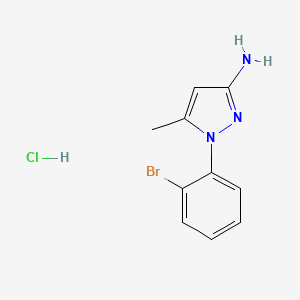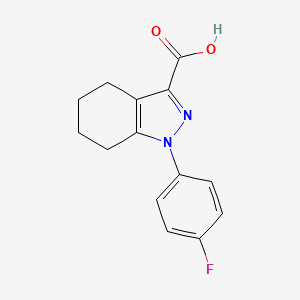
5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in recent years due to its potential in cancer treatment. MI-773 is a potent inhibitor of the p53-MDM2 interaction, which is a key pathway in the regulation of the tumor suppressor protein p53.
Aplicaciones Científicas De Investigación
1. Inhibition of Transforming Growth Factor-beta Type1 Receptor Kinase
A series of compounds, including variants of 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide, have been synthesized and evaluated for their inhibitory activity against ALK5 in cell-based luciferase reporter assays. This shows potential applications in targeting the transforming growth factor-beta type1 receptor kinase, which has implications in various cellular processes (Kim, Choi, An, & Lee, 2008).
2. Anticancer Agent Development
Novel pyridine-thiazole hybrid molecules, closely related to the queried compound, have been synthesized and shown significant anticancer properties. These compounds demonstrated high antiproliferative activity against a range of tumor cell lines, suggesting their potential as effective anticancer agents. The specific actions of these compounds in causing genetic instability in tumor cells further enhance their application in cancer research (Ivasechko et al., 2022).
3. Synthesis and Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and tested for antimicrobial activity. Their structural properties and effectiveness against various microorganisms highlight their potential application in developing new antimicrobial agents (Rathod & Solanki, 2018).
4. Glycine Transporter 1 Inhibition
Research on compounds structurally related to the queried chemical has identified potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors have shown promising results in increasing glycine concentration in the cerebrospinal fluid, indicating their potential in neurological and psychiatric disorder treatments (Yamamoto et al., 2016).
5. Development of Antitubercular Agents
Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, which share a structural resemblance with the queried compound, have been studied as potential antitubercular agents. These compounds have demonstrated high inhibitory activity against Mycobacterium tuberculosis strains, including drug-resistant strains, making them valuable candidates in tuberculosis treatment research (Azzali et al., 2017).
Propiedades
IUPAC Name |
5-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-16(10-21-26-12)18(25)22-14-6-4-13(5-7-14)17-11-27-19(24-17)23-15-3-2-8-20-9-15/h2-11H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYQJSRNXUAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)
![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)